3-(2-CHLORO-2-PHENYLETHANESULFONYL)-N-(2-NITROPHENYL)BENZAMIDE
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Overview
Description
3-(2-CHLORO-2-PHENYLETHANESULFONYL)-N-(2-NITROPHENYL)BENZAMIDE is a complex organic compound with a molecular formula of C21H17ClN2O5S. This compound is characterized by the presence of a sulfonyl group, a nitrophenyl group, and a benzamide moiety. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-CHLORO-2-PHENYLETHANESULFONYL)-N-(2-NITROPHENYL)BENZAMIDE typically involves multiple steps. One common method includes the reaction of 2-chloro-2-phenylethylamine with sulfonyl chloride to form the sulfonamide intermediate. This intermediate is then reacted with 2-nitrobenzoyl chloride under basic conditions to yield the final product. The reaction conditions often involve the use of organic solvents such as dichloromethane or chloroform, and the reactions are typically carried out at low temperatures to prevent decomposition of the intermediates .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
3-(2-CHLORO-2-PHENYLETHANESULFONYL)-N-(2-NITROPHENYL)BENZAMIDE undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be reduced to an amino group under specific conditions.
Reduction: The compound can undergo reduction reactions, particularly at the nitro group, to form corresponding amines.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium azide or thiourea.
Major Products
The major products formed from these reactions include various substituted benzamides and sulfonamides, depending on the specific reagents and conditions used .
Scientific Research Applications
3-(2-CHLORO-2-PHENYLETHANESULFONYL)-N-(2-NITROPHENYL)BENZAMIDE is utilized in several scientific research fields:
Chemistry: It serves as a precursor for the synthesis of more complex organic molecules.
Biology: The compound is used in studies related to enzyme inhibition and protein interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(2-CHLORO-2-PHENYLETHANESULFONYL)-N-(2-NITROPHENYL)BENZAMIDE involves its interaction with specific molecular targets. The sulfonyl group can form covalent bonds with nucleophilic sites on proteins, leading to enzyme inhibition. The nitrophenyl group can participate in electron transfer reactions, affecting cellular redox states. These interactions can modulate various biochemical pathways, making the compound useful in research related to enzyme function and cellular signaling .
Comparison with Similar Compounds
Similar Compounds
- 3-[(2-chloro-2-phenylethyl)sulfonyl]-N-(3-nitrophenyl)benzamide
- 3-[(2-chloro-2-phenylethyl)sulfonyl]-N-(4-nitrophenyl)benzamide
Uniqueness
Compared to similar compounds, 3-(2-CHLORO-2-PHENYLETHANESULFONYL)-N-(2-NITROPHENYL)BENZAMIDE is unique due to the specific positioning of the nitro group on the benzamide moiety. This positioning can influence the compound’s reactivity and interaction with biological targets, making it distinct in its applications and effects .
Properties
Molecular Formula |
C21H17ClN2O5S |
---|---|
Molecular Weight |
444.9g/mol |
IUPAC Name |
3-(2-chloro-2-phenylethyl)sulfonyl-N-(2-nitrophenyl)benzamide |
InChI |
InChI=1S/C21H17ClN2O5S/c22-18(15-7-2-1-3-8-15)14-30(28,29)17-10-6-9-16(13-17)21(25)23-19-11-4-5-12-20(19)24(26)27/h1-13,18H,14H2,(H,23,25) |
InChI Key |
QMMIVTRTELTFQK-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(CS(=O)(=O)C2=CC=CC(=C2)C(=O)NC3=CC=CC=C3[N+](=O)[O-])Cl |
Canonical SMILES |
C1=CC=C(C=C1)C(CS(=O)(=O)C2=CC=CC(=C2)C(=O)NC3=CC=CC=C3[N+](=O)[O-])Cl |
Origin of Product |
United States |
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